molecular formula C16H14ClN3O B5796839 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 332908-87-9

2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B5796839
CAS No.: 332908-87-9
M. Wt: 299.75 g/mol
InChI Key: NCPHQMAWICBGTJ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Acylation Reaction: The benzimidazole derivative is then acylated with 3-chloro-4-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole N-oxides, while substitution could produce various amine or thiol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction could involve binding to the active site of the enzyme or receptor, thereby blocking its normal function.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-1-yl)-N-phenylacetamide: Lacks the chloro and methyl groups on the phenyl ring.

    2-(1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide: Similar structure but without the methyl group.

    2-(1H-benzimidazol-1-yl)-N-(3-methylphenyl)acetamide: Similar structure but without the chloro group.

Uniqueness

The presence of both the chloro and methyl groups on the phenyl ring of 2-(1H-benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide may confer unique chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c1-11-6-7-12(8-13(11)17)19-16(21)9-20-10-18-14-4-2-3-5-15(14)20/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPHQMAWICBGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198992
Record name N-(3-Chloro-4-methylphenyl)-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332908-87-9
Record name N-(3-Chloro-4-methylphenyl)-1H-benzimidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332908-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-methylphenyl)-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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